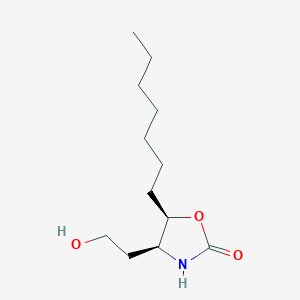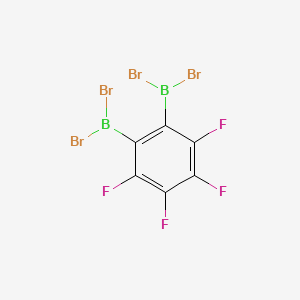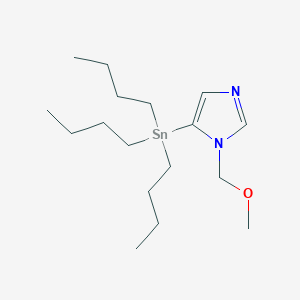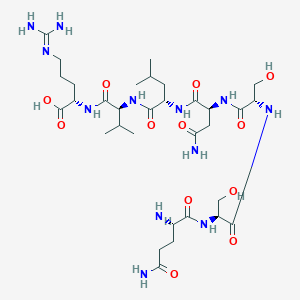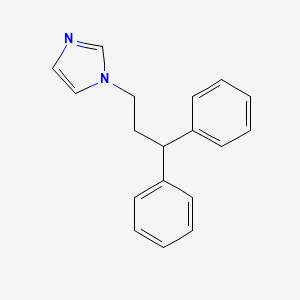![molecular formula C8H9ClO B14240380 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 244622-23-9](/img/structure/B14240380.png)
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4S)-Bicyclo[221]hept-5-ene-2-carbonyl chloride is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a double bond and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the reaction of norbornene with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Material: Norbornene
Reagent: Phosgene (COCl₂)
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptane framework can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or ethanol.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride can be used to add across the double bond. These reactions are often conducted in non-polar solvents like hexane.
Major Products
Substitution Products: Depending on the nucleophile, products such as (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbamoyl chloride or (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-alkoxy chloride can be formed.
Addition Products: Products such as 5,6-dibromo-2-chlorobicyclo[2.2.1]heptane can be obtained from electrophilic addition reactions.
Applications De Recherche Scientifique
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of substituted products. The double bond in the bicyclo[2.2.1]heptane framework can undergo addition reactions, resulting in the formation of addition products. These reactions are facilitated by the strain in the bicyclic structure, which makes the compound more reactive.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornene: A bicyclic compound with a similar framework but lacking the carbonyl chloride group.
Norbornadiene: Similar to norbornene but with two double bonds in the bicyclic framework.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a double bond in the bicyclic framework. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
244622-23-9 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7-/m0/s1 |
Clé InChI |
HXYXVFUUHSZSNV-XVMARJQXSA-N |
SMILES isomérique |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C(=O)Cl |
SMILES canonique |
C1C2CC(C1C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
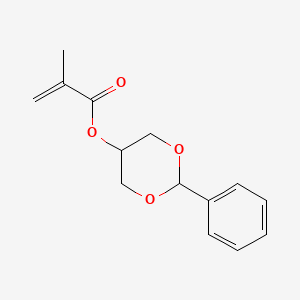
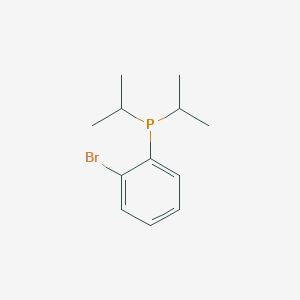
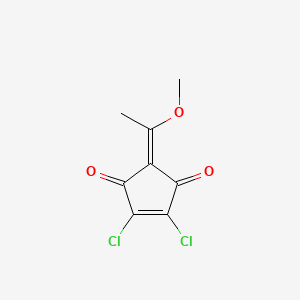
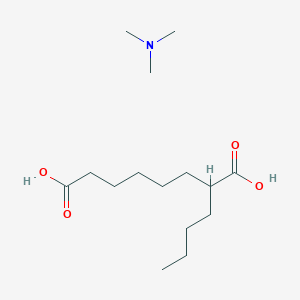
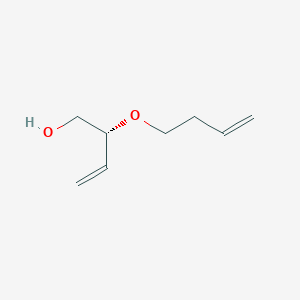
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
